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Compound of Interest

Compound Name: Spiro[3.4]octan-2-one

Cat. No.: B3041920

An In-depth Technical Guide to Spiro[3.4]octan-2-one for Advanced Chemical Research

Abstract

Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry and
materials science due to their inherent three-dimensional and conformationally restricted
nature. This guide provides a comprehensive technical overview of Spiro[3.4]octan-2-one, a
fundamental representative of this compound class. We will delve into its precise
nomenclature, structural characteristics, validated synthetic pathways, and detailed
spectroscopic characterization. The document is intended for researchers, scientists, and drug
development professionals seeking to leverage the unique properties of spirocyclic ketones in
advanced applications.

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The
compound in question is systematically named according to the International Union of Pure and
Applied Chemistry (IUPAC) nomenclature rules for spiro compounds.

IUPAC Name:Spiro[3.4]octan-2-one[1]
This name is deconstructed as follows:

e Spiro: Indicates a single atom (the spiroatom, which is C5 in this case) is common to two
rings.
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e [3.4]: These numbers, enclosed in square brackets and separated by a period, denote the

number of carbon atoms in each ring linked to the spiroatom, starting with the smaller ring. In

this molecule, there are three carbons in the cyclobutanone ring (C1, C2, C3) and four

carbons in the cyclopentane ring (C6, C7, C8, C9) connected to the central spiro carbon.

e octan: Specifies the total number of carbon atoms in both rings (4 in the first ring + 5 in the

second ring - 1 spiroatom = 8 total carbons).

e -2-one: Indicates the presence of a ketone functional group (a carbonyl, C=0) at the second

position of the spirocyclic system. Numbering begins in the smaller ring at a carbon adjacent

to the spiroatom and proceeds around that ring first.

Chemical Structure

The structural representation of Spiro[3.4]octan-2-one is critical for understanding its reactivity

and steric profile.

Caption: IUPAC structure of Spiro[3.4]octan-2-one with numbering.

Physicochemical Properties

A summary of the core computed and experimental properties is essential for laboratory

handling and reaction planning.

Property Value Source

Molecular Formula CsH120 PubChem[1]
Molecular Weight 124.18 g/mol PubChem[1]
CAS Number 41463-77-8 PubChem[1]
Appearance Combustible liquid PubChem[1]
Canonical SMILES Cl1lCCcC2(C1)CcCc(=0)C2 PubChem([1]
InChiKey FOUMOURJTIVALZ- PubChem([1]
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Synthesis and Reaction Mechanisms

The construction of the spiro[3.4]octane framework is a key challenge. While numerous
methods exist for spirocycle synthesis, a common and reliable approach involves
intramolecular cyclization or cycloaddition reactions. A conceptually straightforward synthesis
can be envisioned starting from commercially available cyclopentanone.

Retrosynthetic Analysis

A logical retrosynthetic pathway helps in identifying practical starting materials and key
transformations. The target molecule can be disconnected at the C3-C4 and C1-C4 bonds,
suggesting a [2+2] cycloaddition or an intramolecular alkylation of a suitable precursor derived

[Spiro[3.4]octan-2-ona
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Caption: Retrosynthetic analysis for Spiro[3.4]octan-2-one.
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Exemplary Synthetic Protocol

This protocol describes a plausible multi-step synthesis. The causality for each step is
explained to provide insight into the experimental design.

Objective: To synthesize Spiro[3.4]Joctan-2-one from cyclopentanone.
Step 1: Synthesis of 1-(2-cyanoethyl)cyclopentanol

e Rationale: This step introduces a three-carbon chain onto the cyclopentane ring, which will
ultimately form the cyclobutanone ring. A Wittig or Horner-Wadsworth-Emmons reaction is
chosen for its high efficiency in forming carbon-carbon double bonds.

e To a solution of cyclopentanone (1.0 eq) in a suitable solvent like THF, add triethyl
phosphonoacetate (1.1 eq) and a strong base such as sodium hydride (1.1 eq) at 0 °C.

 Allow the reaction to warm to room temperature and stir for 12 hours.

e Quench the reaction with saturated aqueous NH4Cl and extract the product with diethyl
ether.

e The resulting a,B-unsaturated ester is then subjected to Michael addition with a cyanide
source (e.g., KCN) to introduce the cyano group.

* Reduce the ester functionality to an alcohol using a mild reducing agent like LiBHa.
Step 2: Intramolecular Cyclization

o Rationale: An acid-catalyzed intramolecular cyclization of the cyanohydrin intermediate will

form the desired spirocyclic ketone. The acidic conditions promote the hydrolysis of the nitrile

to a carboxylic acid, followed by a cyclization-decarboxylation sequence.
o Dissolve the product from Step 1 in a mixture of concentrated sulfuric acid and water.

» Heat the mixture under reflux for 4-6 hours. The progress can be monitored by Thin Layer
Chromatography (TLC).
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e Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium
bicarbonate.

» Extract the aqueous layer with dichloromethane.

o Combine the organic layers, dry over anhydrous MgSOea, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel to yield pure
Spiro[3.4]octan-2-one.

Spectroscopic Characterization: A Self-Validating
System

The identity and purity of the synthesized Spiro[3.4]octan-2-one must be confirmed through a
combination of spectroscopic techniques. Each method provides a piece of the structural
puzzle, and together they form a self-validating system.

Logical Workflow for Characterization

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR)

Obtain IR Spectrum 1H NMR

Confirms Functional Groups onfirms Carbon Skeleton Details Proton Environment

Analyze chemical shifts,
integrations, and splitting patterns

Obtain Mass Spectrum

alidates Molecular Formula

Identify Key Stretches:
~1780 cm~1 (C=0 in 4-ring)
~2950 cm~* (C-H sp?)

Observe 7 distinct C signals
(1x C=0, 1x spiro C, 5x CHz2)

Confirm Molecular lon Peak
(M+) at m/z = 124

Click to download full resolution via product page
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Caption: Logical workflow for the spectroscopic confirmation of Spiro[3.4]octan-2-one.

Predicted Spectroscopic Data

The following table summarizes the expected data from standard spectroscopic analyses.
These values are based on established principles of spectroscopy and data from analogous
structures.
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Technique Expected Observations Rationale
The molecule has several
diastereotopic protons due to
the rigid spirocyclic structure,
H NMR Multiple complex multiplets leading to complex splitting
between & 1.5-3.0 ppm. patterns. Protons alpha to the
carbonyl (on C1 and C3) would
be expected further downfield
(® ~2.5-3.0 ppm).
The carbonyl carbon in a four-
membered ring is significantly
deshielded. The spiro carbon
~0 215-220 ppm: Carbonyl is a quaternary, non-
carbon (C2).~6 50-60 ppm: protonated carbon and will
13C NMR Spiro carbon (C4).~d 20-40 appear downfield. Due to
ppm: Multiple signals for the molecular symmetry, C6/C8
remaining five CHz carbons. and C1/C3 might be
equivalent, reducing the total
number of signals. A total of 7
signals are expected.
The carbonyl stretching
frequency is significantly
higher than in a typical acyclic
~1780 cm~1 (strong, sharp):
ketone (~1715 cm~1) due to
IR Spec. C=0 stretch.2850-2960 cm~1 ] )
the ring strain of the
(strong): C(sp?)-H stretch. )
cyclobutanone, which
increases the s-character of
the C=0 bond.
] High-resolution mass
m/z 124: Molecular ion peak )
spectrometry should confirm
(M*).m/z 96: Loss of ethylene N
) the elemental composition
Mass Spec. (C2Ha4) via retro-[2+2]

cycloreversion.m/z 81: Further

fragmentation.

CsH120. The fragmentation
pattern can provide further

structural evidence.
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Applications in Research and Drug Development

The rigid, three-dimensional structure of spiro[3.4]octane derivatives makes them highly
valuable building blocks in drug discovery.[2][3][4]

o Scaffold for Novel Therapeutics: The defined spatial arrangement of substituents on the
spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets.[5]
This is a key strategy to "escape from flatland"—the over-reliance on flat, aromatic rings in
drug design.[4]

» Bioisosteric Replacement: Spirocyclic motifs can serve as bioisosteres for more common
groups like gem-dimethyl or tert-butyl groups, offering improved metabolic stability and
physicochemical properties.

» Privileged Structures: The spiro[3.4]octane framework has been identified in potent inhibitors
of therapeutic targets. For instance, derivatives have shown promise as inhibitors of
Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy and Monoacylglycerol
Lipase (MAGL).[2]

The ketone functionality in Spiro[3.4]octan-2-one serves as a versatile chemical handle for
further elaboration, allowing for the introduction of diverse functional groups to explore the
chemical space around the core scaffold.

Conclusion

Spiro[3.4]octan-2-one is more than a simple bicyclic ketone; it is a foundational building block
for constructing complex, three-dimensional molecules. Its synthesis, while requiring careful
planning, is achievable through established organic chemistry reactions. Its unambiguous
characterization relies on a synergistic application of modern spectroscopic techniques. For
researchers in drug discovery and materials science, understanding the properties and
potential of this and related spirocycles opens doors to novel molecular designs with superior
performance characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spiro[3.4]octan-2-one IUPAC name]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3041920#spiro-3-
4-octan-2-one-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.mdpi.com/1422-0067/24/24/17584
https://www.mdpi.com/1422-0067/24/24/17584
https://www.benchchem.com/product/b3041920#spiro-3-4-octan-2-one-iupac-name
https://www.benchchem.com/product/b3041920#spiro-3-4-octan-2-one-iupac-name
https://www.benchchem.com/product/b3041920#spiro-3-4-octan-2-one-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3041920?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3041920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

